molecular formula C11H10N4O2 B125394 Hydralazine pyruvic acid hydrazone CAS No. 67536-13-4

Hydralazine pyruvic acid hydrazone

Cat. No.: B125394
CAS No.: 67536-13-4
M. Wt: 230.22 g/mol
InChI Key: CXGHHASVNBBLOU-NTUHNPAUSA-N
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Description

Hydralazine pyruvic acid hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed when hydralazine reacts with pyruvic acid, resulting in a hydrazone linkage. This compound has garnered interest due to its potential biological activities and its role as a major metabolite of hydralazine in the human body .

Mechanism of Action

Target of Action

Hydralazine pyruvic acid hydrazone, also known as 2-(1-Phthalazinylhydrazono)propanoic acid, primarily targets the vascular smooth muscle cells . The compound’s role is to induce vasodilation, which is the widening of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting the release of calcium from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . This interaction results in the relaxation of the smooth muscle cells, leading to vasodilation .

Biochemical Pathways

The compound affects the biochemical pathways related to vasodilation. It is known that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood . This reaction can account for a significant proportion of systemic clearance .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The result of the compound’s action is the dilation of blood vessels, which can decrease systemic resistance and lower blood pressure . This makes it an effective treatment for conditions such as hypertension .

Action Environment

Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, food may enhance the bioavailability of the compound . Additionally, the compound’s action can be influenced by the individual’s acetylator phenotype, which is a genetically determined characteristic .

Biochemical Analysis

Biochemical Properties

Hydralazine Pyruvic Acid Hydrazone is spontaneously converted from hydralazine . It interacts with various biomolecules, including enzymes and proteins, in the body. The compound plays a role in biochemical reactions, particularly in the metabolic pathways independent of acetylator phenotype .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been recognized as a quantitatively important metabolite of hydralazine in human plasma

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from hydralazine. Hydralazine can undergo a reversible conversion to the active this compound . This conversion involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving rabbits, this compound at a maximum dose of 50 mumol/kg i.v. had no hypotensive effect

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The fact that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood can account for a significant proportion of systemic clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydralazine pyruvic acid hydrazone can be synthesized through the reaction of hydralazine with pyruvic acid. The reaction typically involves mixing equimolar amounts of hydralazine and pyruvic acid in an appropriate solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydralazine pyruvic acid hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydralazine pyruvic acid hydrazone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydralazine pyruvic acid hydrazone is unique due to its dual origin from hydralazine and pyruvic acid, combining the biological activities of both parent compounds. Its formation as a major metabolite of hydralazine also highlights its significance in the pharmacokinetics of hydralazine .

Properties

IUPAC Name

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGHHASVNBBLOU-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67536-13-4
Record name Hydralazine pyruvic acid hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydralazine pyruvate hydrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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